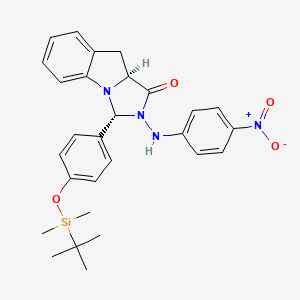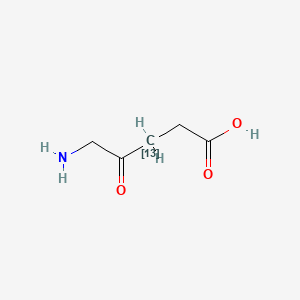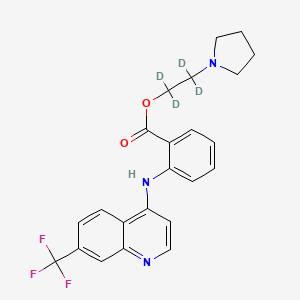
Florifenine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florifenine-d4 is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a deuterated analog of Florifenine, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The molecular formula of this compound is C23H18D4F3N3O2, and it has a molecular weight of 433.46 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of Florifenine-d4 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-[(7-(trifluoromethyl)-4-quinolinyl)amino]benzoic acid with 2-(1-pyrrolidinyl)ethyl-d4 ester under specific reaction conditions The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine
Analyse Des Réactions Chimiques
Florifenine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
Florifenine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Florifenine and its metabolites.
Biology: Employed in studies involving the serotonin reuptake mechanism and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
The mechanism of action of Florifenine-d4 involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. The molecular targets of this compound include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved in its mechanism of action are primarily related to the modulation of serotonin levels and the subsequent effects on mood and behavior.
Comparaison Avec Des Composés Similaires
Florifenine-d4 is unique compared to other similar compounds due to its deuterated structure, which provides increased stability and reduced metabolic degradation. Similar compounds include:
Fluoxetine: Another SSRI used in the treatment of depression and anxiety disorders.
Sertraline: An SSRI with a similar mechanism of action but different chemical structure.
Paroxetine: An SSRI that also inhibits serotonin reuptake but has different pharmacokinetic properties.
This compound stands out due to its enhanced stability and potential for use in research applications where deuterated compounds are preferred.
Propriétés
Formule moléculaire |
C23H22F3N3O2 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2 |
Clé InChI |
DQOYUDHAZMAVLD-RYIWKTDQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N4CCCC4 |
SMILES canonique |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


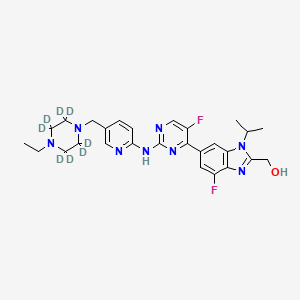
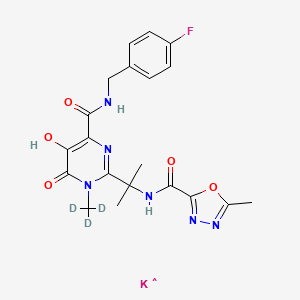

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

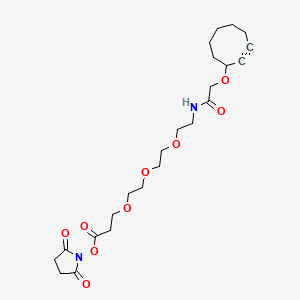


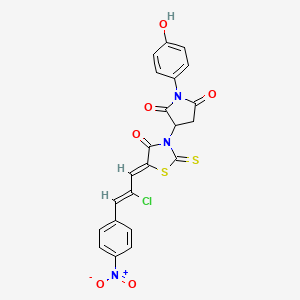
![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)

